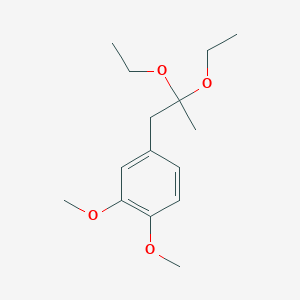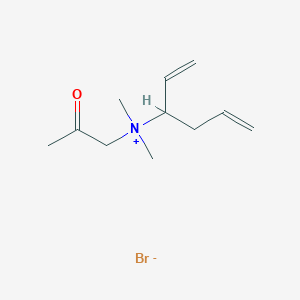![molecular formula C12H16N2O2S B14377161 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 90032-39-6](/img/structure/B14377161.png)
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is an organic compound with a unique structure that combines a methanesulfinyl group, an ethyl chain, a phenyl ring, and an imidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the reaction of phenyl isocyanate with ethylenediamine to form the imidazolidinone ring. The methanesulfinyl group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The phenyl ring and imidazolidinone core may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesoridazine: A phenothiazine derivative with a similar methanesulfinyl group.
Thioridazine: Another phenothiazine with structural similarities.
Uniqueness
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike mesoridazine and thioridazine, which are primarily used as antipsychotic drugs, this compound has broader applications in scientific research and industry.
Propriétés
Numéro CAS |
90032-39-6 |
|---|---|
Formule moléculaire |
C12H16N2O2S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
1-(2-methylsulfinylethyl)-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2S/c1-17(16)8-7-14-9-11(13-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |
Clé InChI |
ZMMMQJYDAACFRG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCN1CC(NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


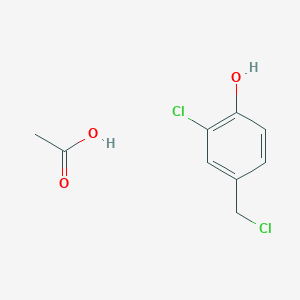

![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
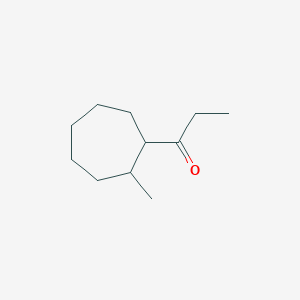
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)

![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
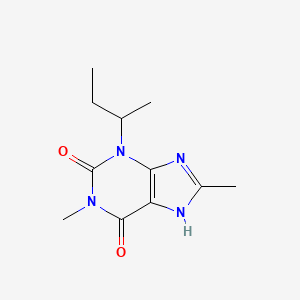
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
